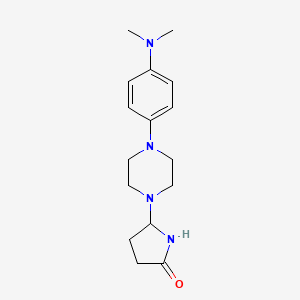

5-(4-(4-Dimethylaminophenyl)piperazin-1-yl)pyrrolidin-2-one

Description

5-(4-(4-Dimethylaminophenyl)piperazin-1-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a piperazine ring substituted with a 4-dimethylaminophenyl group. This structural motif is common in pharmaceuticals targeting neurological receptors (e.g., serotonin or dopamine receptors) due to piperazine’s versatility in modulating pharmacokinetic and pharmacodynamic properties .

Properties

CAS No. |

91703-24-1 |

|---|---|

Molecular Formula |

C16H24N4O |

Molecular Weight |

288.39 g/mol |

IUPAC Name |

5-[4-[4-(dimethylamino)phenyl]piperazin-1-yl]pyrrolidin-2-one |

InChI |

InChI=1S/C16H24N4O/c1-18(2)13-3-5-14(6-4-13)19-9-11-20(12-10-19)15-7-8-16(21)17-15/h3-6,15H,7-12H2,1-2H3,(H,17,21) |

InChI Key |

XKBGECROZFIIAX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-(Dimethylamino)phenyl)piperazin-1-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.

Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a halogenated precursor.

Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed by cyclization of an appropriate precursor, often involving a condensation reaction with a carbonyl compound.

Final Assembly: The final compound is assembled by coupling the piperazine and pyrrolidinone intermediates under suitable conditions, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-(Dimethylamino)phenyl)piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-(4-(4-(Dimethylamino)phenyl)piperazin-1-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its interactions with biological targets, including receptors and enzymes, making it a valuable tool for biochemical research.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-(4-(Dimethylamino)phenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring or modifications to the piperazine/pyrrolidinone core. Key examples include:

Physicochemical Properties

- Lipophilicity: The dimethylamino group in the target compound increases lipophilicity compared to the acetyl (logP ~2.1) or amino (logP ~1.5) analogs, favoring CNS penetration .

- Basicity: The dimethylamino group raises the pKa of the piperazine nitrogen (~9.5) compared to the acetyl analog (pKa ~7.8), enhancing interactions with acidic residues in receptor binding pockets .

Pharmacological Implications

- Receptor Affinity: The dimethylamino group’s electron-donating nature may enhance binding to serotonin receptors (e.g., 5-HT1A) compared to acetyl or amino derivatives, which exhibit weaker electron effects .

- Metabolic Stability: The tertiary amine in the target compound is less prone to oxidative metabolism than the primary amine in 1-(4-aminophenyl)-5-methylpyrrolidin-2-one .

Biological Activity

5-(4-(4-Dimethylaminophenyl)piperazin-1-yl)pyrrolidin-2-one, also known by its CAS number 91703-24-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and implications in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of approximately 288.388 g/mol. The compound appears as a white powder and has various physical properties including:

| Property | Value |

|---|---|

| Density | 1.173 g/cm³ |

| Boiling Point | 524°C at 760 mmHg |

| Refractive Index | 1.602 |

| Flash Point | 270.7°C |

| Vapor Pressure | mmHg at 25°C |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with pyrrolidinone structures, utilizing methods such as nucleophilic substitution or coupling reactions. The detailed synthetic pathways can vary based on the substituents and desired purity levels.

Antiprotozoal Activity

Recent research has highlighted the antiprotozoal properties of compounds related to piperazine derivatives. For instance, studies have shown that certain piperazine-containing compounds exhibit significant activity against Entamoeba histolytica and Plasmodium falciparum, with IC50 values indicating their effectiveness compared to standard drugs like metronidazole and quinine .

The biological evaluation of similar compounds suggests that modifications in the piperazine ring can enhance antiprotozoal activity, making these derivatives promising candidates for further development.

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Piperazine derivatives have been extensively studied for their interactions with neurotransmitter receptors, particularly dopamine receptors. Compounds that feature a dimethylaminophenyl group have shown affinity for dopamine D2 and D3 receptors, indicating potential applications in treating neurodegenerative diseases or psychiatric disorders .

Case Studies

Case Study 1: Antimalarial Efficacy

A study evaluated various piperazine derivatives for their antimalarial properties against Plasmodium falciparum. The results indicated that compounds with structural similarities to this compound demonstrated promising antimalarial activity with IC50 values ranging from 1.42 to 19.62 µM . These findings suggest that structural modifications can lead to enhanced efficacy against malaria.

Case Study 2: Neurotransmitter Interaction

Research focusing on the binding affinities of piperazine derivatives to dopamine receptors revealed that certain modifications could significantly increase selectivity and potency. Compounds similar to our target compound were shown to bind effectively to the D2 receptor subtype, which is crucial in the context of developing treatments for conditions like schizophrenia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.